3-Ethylpyrrolidine-2-carboxylic acid
Description
3-Ethylpyrrolidine-2-carboxylic acid is a pyrrolidine derivative characterized by a five-membered saturated ring containing a carboxylic acid group at position 2 and an ethyl substituent at position 2. Its hydrochloride salt form has a molecular weight of 193.68 g/mol and a purity of ≥95% . This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing peptidomimetics or bioactive molecules.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-ethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-2-5-3-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
UGOPTYHSSLZCIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-3-ethylpyrrolidine-2-carboxylic Acid
- Structure : The Boc-protected derivative introduces a tert-butoxycarbonyl group, enhancing stability during synthetic processes.
- Molecular Weight : 243.3 g/mol (vs. 193.68 g/mol for the hydrochloride salt of the parent compound) .
- Physicochemical Properties :
- Applications : The Boc group facilitates selective deprotection in multi-step syntheses, making it valuable for peptide coupling reactions.
(2R,3R)-2-(3,4-Dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Features a dimethoxyphenyl group at position 2 and an oxo group at position 5, increasing structural complexity.
- Molecular Weight: Not explicitly stated, but higher than the parent compound due to aromatic and oxo substituents .
- The oxo group may influence hydrogen-bonding interactions in biological targets .
Pyridin-ylmethyl-carbamic Acid Derivatives (Patent Compounds)
3,6-Dichloropyridine-2-carboxylic Acid
- Structure : Pyridine ring with chlorine substituents and a carboxylic acid group.
- Key Contrasts: Aromatic pyridine ring (vs. saturated pyrrolidine) increases planarity and electronic effects.
Table 1: Key Properties of 3-Ethylpyrrolidine-2-carboxylic Acid and Analogs
| Compound Name | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Features |
|---|---|---|---|---|
| This compound HCl | 193.68 | Not provided | ≥95% | Ethyl at C3, carboxylic acid at C2 |
| Boc-protected derivative | 243.3 | 361442-24-2 | ≥95% | Boc group at N1 |
| (2R,3R)-Dimethoxyphenyl-oxo derivative | ~300 (estimated) | 1071536-21-4 | Not specified | Dimethoxyphenyl, oxo group |
| 3,6-Dichloropyridine-2-carboxylic acid | 192.0 | 1702-17-6 | Not specified | Dichloro-pyridine core |
Functional and Application Differences
- Bioavailability : The Boc-protected derivative’s higher molecular weight and hydrophobicity may reduce aqueous solubility compared to the hydrochloride salt .
- Target Selectivity : Patent compounds with fused heterocycles exhibit tailored binding to kinases or GPCRs, unlike the parent compound, which is primarily a synthetic intermediate .
- Safety Profiles : Boc derivatives pose greater handling risks (e.g., respiratory irritation) compared to simpler salts .
Notes on Sources and Reliability
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